molecular formula C19H13F2N3O4 B2385493 N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-21-0

N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2385493
CAS No.: 941910-21-0
M. Wt: 385.327
InChI Key: IYWZATZAGPYCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide backbone. Its structure features a 4-fluoro-3-nitrophenyl group attached to the carboxamide nitrogen and a 2-fluorobenzyl substituent at the 1-position of the dihydropyridine ring. This compound’s design incorporates electron-withdrawing groups (fluoro and nitro) that likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWZATZAGPYCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of fluorinated dihydropyridines. These compounds are notable for their diverse biological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with dihydropyridine precursors under controlled conditions. The presence of fluorine and nitro groups in its structure enhances its biological activity by improving membrane permeability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .
  • Anticancer Properties : Similar dihydropyridine derivatives have been reported to demonstrate anticancer activity through mechanisms involving the inhibition of specific kinases and modulation of cell signaling pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
  • Membrane Penetration : The presence of fluorine atoms enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitubercular Activity : A study demonstrated that related compounds showed potent antitubercular activity with low toxicity profiles in vitro . This suggests that modifications to the structure could yield novel agents for tuberculosis treatment.
  • Cancer Models : In preclinical models, certain derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many dihydropyridines exhibit biological activities, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.

CompoundStructureBiological ActivityMIC (μg/mL)
This compoundStructureAntimicrobial, Anticancer4 - 64
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideStructureAntitubercular4
BMS-777607StructureMet kinase inhibitorNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differ in substituents, leading to variations in biological activity and physicochemical properties. Key comparisons are summarized in Table 1.

(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)

This analog () replaces the 4-fluoro-3-nitrophenyl group with a 4-nitrophenyl moiety and introduces a hydroxyl group at the 4-position of the dihydropyridine ring.

BMS-777607 (Met Kinase Inhibitor)

BMS-777607, described in and , features a 4-ethoxy group on the dihydropyridine ring and a 4-fluorophenyl substituent. It is a potent, orally bioavailable inhibitor of the Met kinase superfamily, with IC₅₀ values in the nanomolar range. The ethoxy group likely improves metabolic stability compared to the nitro group in the target compound, while the 4-fluorophenyl substitution may enhance hydrophobic interactions with kinase active sites. This highlights the critical role of substituent optimization in kinase inhibitor design .

N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

This analog () substitutes the 4-fluoro-3-nitrophenyl group with a 2,4-dimethoxyphenyl moiety. Methoxy groups increase electron density and lipophilicity, which may improve membrane permeability but reduce target specificity.

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

A close structural analog () replaces the 2-fluorobenzyl group with a 2-methylbenzyl substituent. The methyl group may enhance steric hindrance, affecting binding pocket accessibility, while the lack of a fluorine atom reduces electronegativity. Such modifications underscore the sensitivity of pharmacological profiles to minor structural changes .

Discussion of Research Findings

  • Electron-withdrawing vs. In contrast, methoxy groups () increase electron density, which may reduce binding affinity to kinases but improve solubility .
  • Substituent positioning : The 2-fluorobenzyl group in the target compound vs. 4-fluorophenyl in BMS-777607 demonstrates how positional isomerism impacts target selectivity and metabolic stability .
  • Biological activity trends : BMS-777607’s success as a clinical candidate underscores the importance of balancing potency (via nitro/fluoro groups) with pharmacokinetic properties (via ethoxy substitution) .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as fluorinated anilines and benzyl halides. Key steps include:

  • Coupling reactions : Use of 4-fluoro-3-nitroaniline and 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond.
  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) or thermal conditions to form the dihydropyridine ring.
  • Solvent optimization : Ethanol or DMSO improves solubility and reaction efficiency .
  • Temperature control : Maintain 60–80°C to minimize side reactions (e.g., nitro group reduction) .
    Yield and purity are monitored via HPLC or TLC, with final purification by recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 6.5–7.5 ppm) and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 415.81) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and confirm stereochemistry. Crystallization in DMSO or ethyl acetate yields suitable single crystals .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., Bradford assay ) to test kinase inhibition (e.g., Met kinase IC₅₀ determination) .
  • Cellular cytotoxicity : MTT or ATP-lite assays on cancer cell lines (e.g., GTL-16 gastric carcinoma) at concentrations 1–100 µM .
  • Solubility and stability : Measure logP via shake-flask method and assess stability in PBS (pH 7.4) using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substitutions at the nitro (e.g., -CF₃) or benzyl positions (e.g., -Cl). Compare IC₅₀ values against parent compound .
  • 3D-QSAR modeling : Use software like Schrodinger Maestro to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • Crystallographic docking : Dock the compound into Met kinase (PDB ID: 3LQ8) to identify critical hydrogen bonds (e.g., amide-NH with Glu1127) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic interference testing : Use liver microsomes to assess if metabolite formation (e.g., nitro reduction to amine) alters activity .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability in compound purity .

Q. What strategies address challenges in crystallographic refinement of this compound?

Methodological Answer:

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate with R-factor convergence (<5% difference) .
  • Disorder modeling : For flexible fluorobenzyl groups, apply PART/SUMP restraints and isotropic displacement parameters (Uiso) .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .

Q. Which in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft models : Implant Met-dependent GTL-16 cells in nude mice. Administer compound orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
  • Pharmacokinetics (PK) : Measure plasma concentrations using LC-MS/MS. Optimize formulations (e.g., PEG-400/solutol HS15) for bioavailability >50% .
  • Toxicity screening : Assess liver enzymes (ALT/AST) and body weight changes over 28 days .

Q. Notes

  • Structural analogs (e.g., BMS-777607 ) provide methodological precedents.
  • Advanced questions integrate multi-disciplinary approaches (e.g., crystallography, QSAR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.